Identity as a Specific Process Impurity Required for Regulatory Quizartinib Quality Control
Phenyl 5-tert-butylisoxazol-3-ylcarbamate is the only compound chemically defined as Quizartinib Impurity 6, a process-related impurity that must be resolved and quantified in the drug substance. In contrast, generic isoxazolyl carbamates such as tert-butyl 5-tert-butylisoxazol-3-ylcarbamate (CAS 89661-71-2) are not recognized impurities of Quizartinib and therefore have no defined acceptance criteria [1]. Regulatory guidance (ICH Q3A) requires identification and control of any impurity present at ≥0.10% in a daily dose >2 g, making the precise chemical identity of the reference standard a non-negotiable analytical requirement [2].
| Evidence Dimension | Regulatory impurity classification |
|---|---|
| Target Compound Data | Defined as Quizartinib Impurity 6; used as a certified reference standard for HPLC/GC method validation |
| Comparator Or Baseline | Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate (CAS 89661-71-2): Not classified as a Quizartinib impurity; no pharmacopeial or regulatory recognition |
| Quantified Difference | Target compound is the sole chemically authentic standard for Impurity 6 quantification; comparator lacks any regulatory impurity profile for Quizartinib |
| Conditions | Pharmaceutical quality control per ICH Q3A guidelines for ANDA/DMF submissions |
Why This Matters
For procurement for analytical development, only the authentic Phenyl 5-tert-butylisoxazol-3-ylcarbamate ensures regulatory compliance and accurate impurity quantification, which generic analogs cannot fulfill.
- [1] SynZeal. Quizartinib Impurity 6 Product Page. CAS 81479-48-3. 2024. View Source
- [2] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 2006. View Source
